

Application Note: GC-MS Analysis of 1,1,3-Trichlorobutane Mixtures

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Compound of Interest

Compound Name: **1,1,3-Trichlorobutane**

Cat. No.: **B076395**

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Abstract

This application note details a comprehensive protocol for the identification and quantification of **1,1,3-trichlorobutane** in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). **1,1,3-Trichlorobutane** is a chlorinated hydrocarbon that may be of interest as an intermediate, impurity, or environmental contaminant. The methodology presented here is designed to provide a robust and reliable framework for the analysis of samples containing this compound, and is applicable to quality control, environmental monitoring, and research applications. This document provides detailed sample preparation, GC-MS parameters, and data analysis guidelines.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.^[1] This makes it an ideal method for the analysis of volatile and semi-volatile organic compounds such as chlorinated hydrocarbons.^[2] The presence of chlorine atoms in a molecule results in a characteristic isotopic pattern in the mass spectrum, which aids in the confident identification of these compounds.^[3] This protocol provides a starting point for the development of a validated method for the analysis of **1,1,3-trichlorobutane**.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. The goal is to extract the **1,1,3-trichlorobutane** from the matrix and present it in a solvent suitable for GC-MS analysis.

2.1.1. Liquid Samples (e.g., Water, Reaction Mixtures)

- Liquid-Liquid Extraction (LLE):
 - To 10 mL of the liquid sample in a separatory funnel, add 5 mL of a suitable organic solvent such as hexane or dichloromethane.
 - If the analyte is in an aqueous solution, adding a salt like sodium chloride ("salting out") can improve extraction efficiency.[4]
 - Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
 - Allow the layers to separate.
 - Collect the organic layer (bottom layer for dichloromethane, top layer for hexane).
 - Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
 - Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.
 - Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
- Solid-Phase Microextraction (SPME):
 - Place 10 mL of the liquid sample into a 20 mL headspace vial.
 - The sample may be heated and agitated to facilitate the release of volatile compounds into the headspace.

- Expose an appropriate SPME fiber (e.g., polydimethylsiloxane - PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.
- Retract the fiber and introduce it directly into the GC inlet for thermal desorption and analysis.

2.1.2. Solid Samples (e.g., Soil, Polymers)

- Soxhlet Extraction or Sonication:
 - Weigh 1-5 g of the homogenized solid sample into an extraction thimble or a beaker.
 - Extract the sample with a suitable solvent (e.g., hexane/acetone mixture) using a Soxhlet apparatus for several hours or by sonication for 15-30 minutes.
 - Filter the extract to remove any solid particles.
 - Proceed with drying and concentration as described in the LLE protocol.

GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters. These may need to be optimized for your specific instrumentation and sample matrix.

Parameter	Condition
Gas Chromatograph	Agilent 7890B GC or equivalent
Injector	Split/Splitless Inlet
Injector Temperature	250 °C
Injection Mode	Splitless (for trace analysis) or Split (1:50 for higher concentrations)
Injection Volume	1 µL
Carrier Gas	Helium at a constant flow of 1.0-1.5 mL/min
GC Column	Agilent J&W DB-624 (30 m x 0.25 mm x 1.4 µm) or equivalent
Oven Program	
Initial Temperature	40 °C, hold for 2 minutes
Temperature Ramp	10 °C/min to 200 °C
Final Temperature	200 °C, hold for 5 minutes
Mass Spectrometer	Agilent 7200 Q-TOF or equivalent quadrupole MS
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Range	m/z 40-250 (Full Scan)
Solvent Delay	3 minutes
Data Acquisition	Full Scan for identification and Selected Ion Monitoring (SIM) for quantification

Data Analysis and Quantification

- Identification: The identification of **1,1,3-trichlorobutane** is based on a combination of its retention time from the GC separation and the comparison of its mass spectrum with a reference spectrum (if available) or by interpreting the fragmentation pattern. The presence of the characteristic chlorine isotope pattern is a strong indicator. For a molecule with three chlorine atoms, the isotopic cluster of the molecular ion (and fragments containing all three chlorines) will show peaks at M, M+2, M+4, and M+6.
- Quantification: An external standard calibration is commonly used for quantification.^[4]
 - Prepare a series of calibration standards of **1,1,3-trichlorobutane** in a suitable solvent (e.g., hexane) at concentrations spanning the expected range in the samples.
 - Analyze the calibration standards using the same GC-MS method as the samples.
 - Construct a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the standard.
 - Determine the concentration of **1,1,3-trichlorobutane** in the samples by comparing their peak areas to the calibration curve.
 - For improved accuracy, an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the samples) can be added to all standards and samples at a constant concentration.

Data Presentation

The following tables provide an example of how to present the quantitative data for the analysis of **1,1,3-trichlorobutane**. Note: The values presented are representative for chlorinated hydrocarbons and should be determined experimentally for **1,1,3-trichlorobutane**.

Table 1: Predicted Mass Spectral Data for **1,1,3-Trichlorobutane**

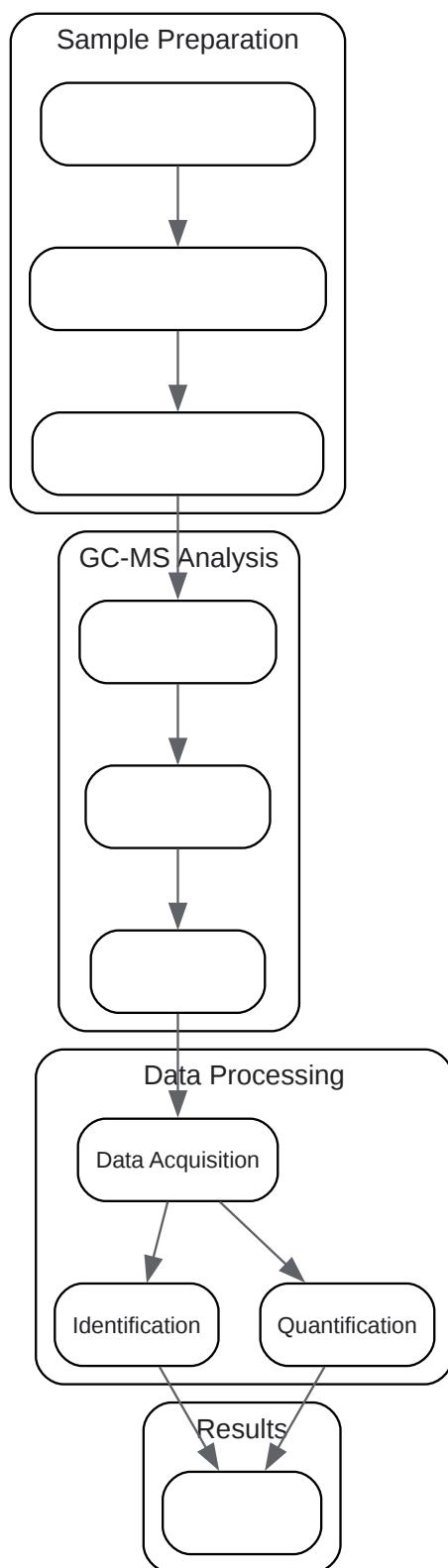
m/z (Mass-to-Charge Ratio)	Predicted Fragment Ion	Relative Abundance	Notes
160/162/164/166	$[C_4H_7Cl_3]^+$	Low	Molecular ion cluster (not always observed)
125/127/129	$[C_4H_6Cl_2]^+$	Moderate	Loss of HCl
97/99	$[C_3H_4Cl]^+$	High	Fragmentation of the carbon chain
63/65	$[C_2H_4Cl]^+$	High	Fragmentation
41	$[C_3H_5]^+$	Moderate	Alkyl fragment

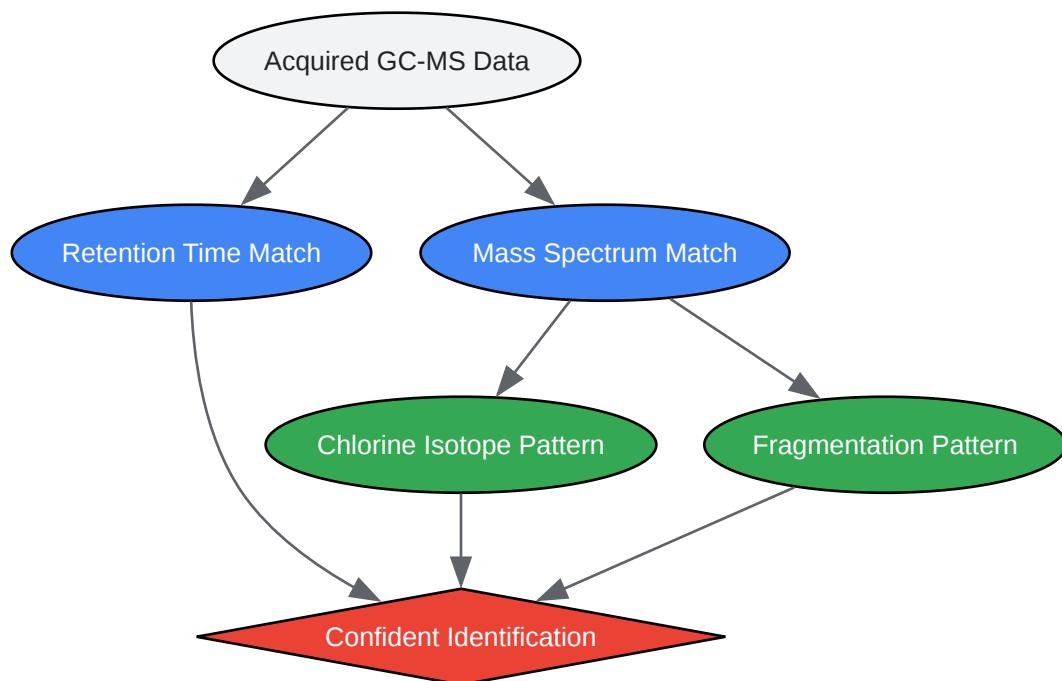
Table 2: Representative Quantitative Performance Data

Parameter	Value
Retention Time (RT)	To be determined experimentally
Limit of Detection (LOD)	0.03 - 0.05 mg/L ^[4]
Limit of Quantification (LOQ)	0.10 - 0.15 mg/L ^[4]
Linearity Range	0.2 - 100 mg/L ^[4]
Correlation Coefficient (r^2)	> 0.999 ^[4]
Recovery	92 - 103% ^[4]
Relative Standard Deviation (RSD)	< 6% ^[4]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for compound identification.





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